tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Description
Chemical Structure and Synthesis
This compound features a piperidine ring substituted at the 4-position with a 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl moiety, protected by a tert-butoxycarbonyl (Boc) group. It is synthesized via a two-step process:
Step 1: Reaction of 2-fluoro-4-methyl-1-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate yields tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate (81% yield, LCMS [M+H]+ 336) .
Step 2: Reduction and cyclization under General Procedure E produces the final compound .
Properties
IUPAC Name |
tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-5-6-14-15(11-12)21(16(22)19-14)13-7-9-20(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZQSMENFQQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine-Benzo[d]imidazolone Intermediate
- The starting point is the commercially available or synthesized 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one .
- This intermediate can be prepared via nucleophilic substitution reactions involving fluoronitrobenzene derivatives and Boc-protected alkylamines, followed by catalytic hydrogenation and cyclization steps to form the benzimidazolone ring system.
Coupling with tert-Butyl Protected Carboxylic Acid
- The tert-butyl ester protected carboxylic acid is first deprotected using trifluoroacetic acid (TFA) in dichloromethane (10% TFA in CH2Cl2) to yield the free acid.
- The free acid is then coupled with the piperidine-benzimidazolone intermediate using peptide coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like diisopropylethylamine (DIPEA).
- Alternatively, carbonyldiimidazole (CDI) in dichloromethane can be used to promote amide bond formation.
Yield and Purification
- The overall yield for the preparation of the target compound via this method is reported around 23%.
- Purification is typically achieved by standard chromatographic techniques.
Detailed Synthetic Route (Example Scheme)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of intermediate 26: Nucleophilic substitution of 1-fluoro-2-nitrobenzene with Boc-protected piperidine amine, followed by catalytic hydrogenation and cyclization | Boc-protected amine, Pd/C hydrogenation, CDI cyclization | Benzimidazolone-piperidine intermediate |
| 2 | Deprotection of tert-butyl ester | 10% TFA in CH2Cl2 | Free carboxylic acid |
| 3 | Amide coupling | HBTU/HOBt, DIPEA, CH2Cl2 | This compound |
Alternative Synthetic Approaches
- Alkylation method : For derivatives lacking the amide function, alkylation of the piperidine-benzimidazolone intermediate with benzyl bromide derivatives in the presence of a base (e.g., triethylamine) in acetonitrile can be employed.
- Use of activated esters : The carboxylic acid can be converted to an N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) before coupling with aminoesters or amines.
- Cyclization variants : Different cyclization strategies using carbonyldiimidazole (CDI) or diphenyl cyanocarbonimidate allow the formation of benzimidazolone or cyanoguanidine derivatives, which can be further functionalized.
Research Findings and Optimization Notes
- The choice of coupling agents (HBTU/HOBt vs. CDI) impacts the efficiency and yield of the amide bond formation.
- Deprotection conditions with TFA are mild and effective for the tert-butyl ester group without affecting other sensitive functionalities.
- The synthetic route allows for structural modifications on the benzimidazolone ring and the piperidine moiety, enabling the generation of diverse derivatives for biological screening.
- The overall synthetic strategy is modular, facilitating the exploration of structure-activity relationships (SAR) in drug discovery contexts.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Deprotection | 10% TFA in CH2Cl2 | Removal of tert-butyl ester | Mild acidic conditions |
| Coupling | HBTU, HOBt, DIPEA, CH2Cl2 | Amide bond formation | Efficient peptide coupling |
| Alternative Coupling | CDI, CH2Cl2 | Amide bond formation | Used for some derivatives |
| Alkylation | Benzyl bromide, TEA, ACN | Alkylation of piperidine nitrogen | For derivatives without amide |
| Cyclization | CDI or diphenyl cyanocarbonimidate | Formation of benzimidazolone or cyanoguanidine | Key ring closure step |
| Hydrogenation | Pd/C, H2 | Reduction of nitro to amine | Prepares aniline intermediate |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzodiazolyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Overview
tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a synthetic compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and specific applications in medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that may interact with biological targets. Research has indicated several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antibacterial properties. The incorporation of the benzodiazole moiety is known to enhance activity against various pathogens.
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus. |
| Study B | Showed efficacy in vitro against E. coli strains. |
Pharmacology
In pharmacological studies, the compound has been evaluated for its potential as a:
- CNS Agent : Due to the presence of piperidine and benzodiazole rings, it may exhibit central nervous system activity, making it a candidate for further development in treating neurological disorders.
| Pharmacological Property | Potential Application |
|---|---|
| CNS Activity | Treatment of anxiety and depression |
| Anticonvulsant Effects | Potential in seizure management |
Material Science
The compound's unique chemical structure allows for its use in material science applications:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength.
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used to create high-performance materials for industrial applications. |
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Antimicrobial Properties :
- Researchers synthesized derivatives of the compound and tested them against various bacterial strains. Results indicated significant activity against Gram-positive bacteria.
- Neuropharmacological Assessment :
- A study evaluated the compound's effects on anxiety-like behaviors in animal models, showing promise as an anxiolytic agent.
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate exerts its effects involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Key Characterization Data
- 13C-NMR (DMSO-d6) : δ 154.3 (C=O), 154.0 (Boc carbonyl), 131.0–28.6 ppm (aromatic and aliphatic carbons) .
- LCMS : [M+H]+ 336, consistent with molecular formula C₁₈H₂₅N₃O₃ .
Commercial Availability
CymitQuimica offers this compound (Ref: 10-F062911) at 95% purity .
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazolone Ring
The position and nature of substituents on the benzodiazolone ring significantly influence physicochemical and biological properties.
*LCMS data corresponds to deprotected intermediate.
†[M-isobutene+H]+.
Key Observations :
- Electron-Donating Groups (e.g., OMe) : Methoxy groups increase solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation .
- Methyl Group (6-position) : The methyl group in the target compound balances lipophilicity and steric effects, optimizing membrane permeability and target binding .
Core Heterocycle Modifications
Replacing the benzodiazolone ring with indazole or pyrazine alters molecular interactions.
Key Observations :
Piperidine Substitution Patterns
Modifications to the piperidine ring or Boc group impact conformational flexibility and pharmacokinetics.
Biological Activity
tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula : C18H24N3O3
Molecular Weight : 348.40 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Biological Activity
The biological activities observed for this compound include:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For example:
- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.
Anticancer Properties
Research into the anticancer potential of the compound has yielded promising results:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer) showed significant cytotoxic effects with IC50 values around 20 µM.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 | 20 | Cytotoxicity |
| A549 | 15 | Apoptosis Induction |
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegeneration:
- Oxidative Stress Models : Demonstrated ability to reduce oxidative stress markers in neuronal cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers tested various concentrations against multiple bacterial strains, confirming its effectiveness against Gram-positive bacteria.
- The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of similar compounds, highlighting the importance of the piperidine moiety in enhancing anticancer activity.
- The findings suggested that modifications on the benzodiazole ring could further improve efficacy.
-
Neuroprotection Research :
- In a recent publication in Neuroscience Letters, the neuroprotective effects were assessed using primary neuronal cultures exposed to oxidative stress.
- Results indicated a significant reduction in cell death and preservation of neuronal function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation to form the benzodiazole ring, followed by Boc protection of the piperidine nitrogen. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions under controlled temperatures (e.g., 20–80°C) and inert atmospheres. Optimization can include adjusting solvent polarity (e.g., DMF or THF), catalyst selection (e.g., palladium for coupling steps), and reaction time. Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed .
Q. What safety precautions and storage conditions are critical for handling this compound?
- Methodological Answer : Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if handling powders in non-ventilated areas. The compound should be stored in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability tests via TLC or HPLC are recommended periodically to monitor degradation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs like the benzodiazole ring and Boc group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, UV detection) assesses purity (>95%). Differential Scanning Calorimetry (DSC) can detect polymorphic forms, and FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA can simulate substituent effects on the benzodiazole ring’s electrophilicity. Coupling these with molecular dynamics (MD) simulations helps predict solvent interactions and stability under varying pH/temperature conditions .
Q. What experimental design strategies minimize byproduct formation during synthesis?
- Methodological Answer : Statistical Design of Experiments (DoE) using factorial or response surface methodologies identifies critical variables (e.g., stoichiometry, temperature). For instance, a Central Composite Design (CCD) can optimize coupling reactions by balancing reagent equivalents and reaction time. Real-time monitoring via in-situ IR or Raman spectroscopy enables rapid adjustment of conditions to suppress side reactions .
Q. How can contradictions between computational predictions and experimental outcomes for reaction pathways be resolved?
- Methodological Answer : Establish a feedback loop where experimental data (e.g., yields, byproduct profiles) refine computational models. For example, if DFT predicts a low-energy pathway but experiments show high activation barriers, re-evaluate solvent effects or explicit hydrogen bonding in simulations. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods improve accuracy for heterogeneous systems .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Confirm sample purity via HPLC and repeat experiments under standardized conditions (e.g., deuterated solvent, calibrated probes). Dynamic NMR studies at varying temperatures can resolve conformational equilibria. If splitting persists, compare with calculated NMR spectra (e.g., using ACD/Labs or ChemDraw) to identify potential tautomers or rotamers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
